molecular formula C39H48N6O6 B13346788 N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide

N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide

Cat. No.: B13346788
M. Wt: 696.8 g/mol
InChI Key: WYILNUMMZCIBMK-UHFFFAOYSA-N
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Description

N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide is a complex organic compound that features a combination of indazole and chromane structures. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The chromane moiety is also significant in medicinal chemistry due to its antioxidant and anti-inflammatory properties.

Preparation Methods

The synthesis of N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide involves multiple steps, including the formation of the indazole and chromane units, followed by their coupling.

Chemical Reactions Analysis

N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and ester functionalities, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide can be compared with other indazole and chromane-containing compounds:

    Similar Compounds:

    Uniqueness: The combination of indazole and chromane moieties in a single molecule provides a unique structural framework that may exhibit a synergistic effect, enhancing its biological activity and therapeutic potential.

Properties

Molecular Formula

C39H48N6O6

Molecular Weight

696.8 g/mol

IUPAC Name

N-[2-[[2-[6-[[4-(1H-indazol-3-yl)benzoyl]amino]hexylamino]-2-oxoethyl]-(2-methylpropyl)amino]-2-oxoethyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide

InChI

InChI=1S/C39H48N6O6/c1-26(2)23-45(36(47)22-42-39(49)30-20-29-21-31(50-3)16-17-34(29)51-25-30)24-35(46)40-18-8-4-5-9-19-41-38(48)28-14-12-27(13-15-28)37-32-10-6-7-11-33(32)43-44-37/h6-7,10-17,21,26,30H,4-5,8-9,18-20,22-25H2,1-3H3,(H,40,46)(H,41,48)(H,42,49)(H,43,44)

InChI Key

WYILNUMMZCIBMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(=O)NCCCCCCNC(=O)C1=CC=C(C=C1)C2=NNC3=CC=CC=C32)C(=O)CNC(=O)C4CC5=C(C=CC(=C5)OC)OC4

Origin of Product

United States

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